molecular formula C25H21N3O5S2 B11326139 N-(1,3-benzodioxol-5-yl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

Cat. No.: B11326139
M. Wt: 507.6 g/mol
InChI Key: DWMSHCWRADERHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE is a complex organic compound that features a unique combination of benzenesulfonyl, methylphenyl, imidazole, and benzodioxolyl groups

Preparation Methods

The synthesis of 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE can be achieved through a multi-step process involving several key reactions:

    Formation of the Imidazole Core: The imidazole core can be synthesized by reacting 4-methylphenylamine with glyoxal in the presence of ammonium acetate.

    Sulfonylation: The imidazole derivative is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Thioether Formation: The sulfonylated imidazole is reacted with a thiol derivative to introduce the sulfanyl group.

    Acetamide Formation: Finally, the compound is reacted with 2H-1,3-benzodioxol-5-yl acetic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.

Chemical Reactions Analysis

2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Scientific Research Applications

    Medicinal Chemistry: Due to its unique structure, it may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The benzenesulfonyl and imidazole groups may play a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar compounds include:

    Benzimidazole Derivatives: These compounds share the imidazole core and exhibit various biological activities.

    Sulfonyl Imidazoles: These compounds have similar sulfonyl and imidazole groups and are known for their antimicrobial properties.

    Benzodioxole Derivatives: These compounds share the benzodioxole moiety and are studied for their potential therapeutic applications.

The uniqueness of 2-{[4-(BENZENESULFONYL)-2-(4-METHYLPHENYL)-1H-IMIDAZOL-5-YL]SULFANYL}-N-(2H-1,3-BENZODIOXOL-5-YL)ACETAMIDE lies in its combination of these functional groups, which may result in a distinct biological activity profile.

Properties

Molecular Formula

C25H21N3O5S2

Molecular Weight

507.6 g/mol

IUPAC Name

2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide

InChI

InChI=1S/C25H21N3O5S2/c1-16-7-9-17(10-8-16)23-27-24(25(28-23)35(30,31)19-5-3-2-4-6-19)34-14-22(29)26-18-11-12-20-21(13-18)33-15-32-20/h2-13H,14-15H2,1H3,(H,26,29)(H,27,28)

InChI Key

DWMSHCWRADERHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(N2)S(=O)(=O)C3=CC=CC=C3)SCC(=O)NC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.